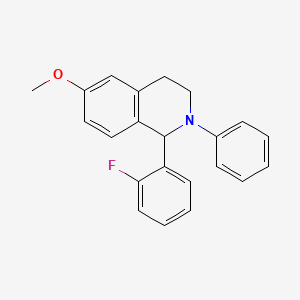![molecular formula C18H14N4 B15288882 5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine CAS No. 162039-67-0](/img/structure/B15288882.png)
5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine is a heterocyclic compound with a unique structure that includes nitrogen atoms within its ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine typically involves the reaction of o-phenylenediamine with catechol under specific conditions. The reaction is carried out in the presence of an oxidizing agent, such as ferric chloride, which facilitates the formation of the desired product . The reaction conditions often include refluxing in a suitable solvent like benzoic acid .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the purity of the starting materials and controlling the reaction environment to ensure high yields and consistent product quality.
化学反应分析
Types of Reactions
5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalino[2,3-b]phenazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Benzoic acid, methanol, ethanol.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalino[2,3-b]phenazine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
科学研究应用
作用机制
The mechanism of action of 5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
5,12-Dihydro-5,7,12,14-tetraazapentacene: Another heterocyclic compound with a similar structure but different properties.
Quinoxalino[2,3-b]phenazine: A related compound that shares the core structure but lacks the tetrahydro configuration.
Uniqueness
5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine is unique due to its tetrahydro configuration, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
162039-67-0 |
|---|---|
分子式 |
C18H14N4 |
分子量 |
286.3 g/mol |
IUPAC 名称 |
5,7,12,14-tetrahydroquinoxalino[2,3-b]phenazine |
InChI |
InChI=1S/C18H14N4/c1-2-6-12-11(5-1)19-15-9-17-18(10-16(15)20-12)22-14-8-4-3-7-13(14)21-17/h1-10,19-22H |
InChI 键 |
GPMMPLGEVWLCJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC3=CC4=C(C=C3N2)NC5=CC=CC=C5N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)





![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)

